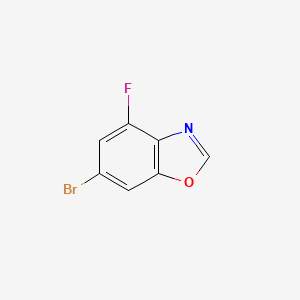

6-Bromo-4-fluoro-1,3-benzoxazole

Description

Benzoxazole (B165842) as an Aromatic Bicyclic Heterocyclic System

Benzoxazole is an aromatic organic compound featuring a benzene (B151609) ring fused to an oxazole (B20620) ring. wikipedia.orgrsc.org This bicyclic heterocyclic system, with the molecular formula C7H5NO, is a planar molecule with a conjugated π-electron system that imparts aromatic character. ijpcbs.com The fusion of the stable benzene ring with the five-membered oxazole ring, containing nitrogen and oxygen atoms at positions 1 and 3 respectively, creates a unique electronic environment. rsc.orgfoodb.ca This aromaticity renders the benzoxazole scaffold relatively stable, yet it possesses reactive sites that are amenable to functionalization, making it a versatile starting material for the synthesis of more complex, often bioactive, molecules. wikipedia.orghilarispublisher.com

The benzoxazole nucleus is considered a bioisostere of naturally occurring nucleic bases like adenine (B156593) and guanine, which may allow for favorable interactions with biological macromolecules. ijpcbs.comjocpr.com This structural mimicry is a key factor in its broad range of biological activities.

Table 1: Properties of the Parent Benzoxazole Compound

| Property | Value |

| Molecular Formula | C7H5NO |

| Molar Mass | 119.123 g·mol−1 |

| Appearance | White to light yellow solid |

| Melting Point | 27 to 30 °C (81 to 86 °F; 300 to 303 K) |

| Boiling Point | 182 °C (360 °F; 455 K) |

| Solubility in water | Insoluble |

Data sourced from wikipedia.org

Strategic Positional Halogenation within the Benzoxazole Scaffold

The introduction of halogen atoms, such as bromine and fluorine, at specific positions on the benzoxazole scaffold is a critical strategy in medicinal chemistry to modulate the physicochemical and biological properties of the molecule. Halogenation can significantly influence a compound's lipophilicity, metabolic stability, and binding affinity to biological targets.

The placement of a bromine atom at the 6-position and a fluorine atom at the 4-position of the benzoxazole ring, as in 6-Bromo-4-fluoro-1,3-benzoxazole, is a deliberate design choice. The electron-withdrawing nature of these halogens can alter the electron density distribution across the bicyclic system, thereby influencing its reactivity and interaction with enzymes or receptors. For instance, fluorination is a common strategy to enhance metabolic stability and binding affinity. The presence of a bromine atom provides a reactive handle for further synthetic modifications through cross-coupling reactions, allowing for the introduction of diverse functional groups. nih.gov

The strategic placement of halogens can lead to compounds with enhanced biological activities. For example, a fluorinated benzothiazole (B30560) analogue, 2-(4-amino-3-methylphenyl)-5-fluoro-benzothiazole, has shown remarkable antitumor activity. researchgate.net While this is a benzothiazole, the principle of halogenation to enhance potency is transferable to the benzoxazole scaffold.

Academic and Industrial Research Interest in this compound Derivatives

The benzoxazole scaffold and its derivatives are of significant interest in both academic and industrial research due to their wide array of pharmacological activities. wisdomlib.orgresearchgate.net These activities include antimicrobial, antifungal, anti-inflammatory, anticancer, and antiviral properties. jocpr.comresearchgate.net

Derivatives of this compound are being investigated for their potential in various therapeutic areas. The unique substitution pattern of this compound makes it a valuable intermediate for the synthesis of novel chemical entities. researchgate.net Research has shown that benzoxazole derivatives can act as inhibitors of various enzymes, highlighting their potential in drug discovery. nih.gov

The interest in halogenated benzoxazoles extends to the agrochemical industry, where they are explored for their potential as herbicides and pesticides. researchgate.net The ability to fine-tune the biological activity through specific halogenation patterns makes these compounds attractive candidates for the development of new and effective agrochemicals. The ongoing research into benzoxazole derivatives underscores their importance as a versatile scaffold for the creation of new molecules with a wide range of applications. wisdomlib.org

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-bromo-4-fluoro-1,3-benzoxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrFNO/c8-4-1-5(9)7-6(2-4)11-3-10-7/h1-3H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMDPNXKKBGQNLW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C1OC=N2)F)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrFNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Elucidation of Chemical Reactivity and Regioselective Functionalization of 6 Bromo 4 Fluoro 1,3 Benzoxazole

Electrophilic and Nucleophilic Substitution Mechanisms

The electronic landscape of 6-bromo-4-fluoro-1,3-benzoxazole is characterized by an electron-deficient benzene (B151609) ring. This is due to the inductive electron-withdrawing effects of the fluorine and bromine atoms, as well as the fused electron-withdrawing benzoxazole (B165842) moiety. This inherent electronic nature governs its susceptibility to electrophilic and nucleophilic attacks.

Generally, the fluorine atom in fluorinated aromatic compounds can be substituted by nucleophiles, a process known as nucleophilic aromatic substitution (SNAr). The rate of SNAr reactions is enhanced by the presence of electron-withdrawing groups on the aromatic ring, which stabilize the intermediate Meisenheimer complex. In the case of this compound, both the bromo and the benzoxazole groups activate the ring for nucleophilic attack, making the substitution of the fluorine atom at the C4 position by nucleophiles like amines or thiols a feasible transformation. The high electronegativity of fluorine activates the ring towards attack, and even though the C-F bond is strong, its cleavage is facilitated by the restoration of aromaticity in the final step.

Conversely, electrophilic aromatic substitution (EAS) reactions, which involve the attack of an electrophile on the electron-rich aromatic ring, are generally disfavored on this electron-poor system. Such reactions typically require harsh conditions and forcing the reaction may lead to a mixture of products.

Further halogenation of the this compound core via electrophilic aromatic substitution is challenging due to the already deactivated nature of the benzene ring. In general, palladium-catalyzed C-H halogenation can provide products that are complementary to those from traditional electrophilic aromatic substitution. For N-arylbenzamides, iron(III)-catalyzed bromination has been shown to proceed regioselectively.

When considering the potential sites for further halogenation on the benzene moiety (C5 and C7 positions), the directing effects of the existing substituents must be taken into account. The benzoxazole's oxygen atom directs ortho and para, while the nitrogen has a deactivating effect. The fluorine and bromine atoms are deactivating but ortho, para-directing. The interplay of these effects makes predicting the outcome complex. For instance, in related systems, directing groups can be used to achieve selective ortho-halogenation. For example, palladium-catalyzed halogenation using N-halosuccinimides can selectively functionalize the ortho C-H bond relative to a directing group, often yielding products not accessible through conventional EAS. Without a strong directing group, achieving high regioselectivity for further halogenation on the C5 or C7 positions of this compound would likely be difficult.

Beyond halogenation, other classical electrophilic substitution reactions like nitration and sulfonation are expected to be difficult on the deactivated this compound ring. The presence of multiple deactivating groups (bromo, fluoro, benzoxazole) significantly reduces the nucleophilicity of the aromatic ring, making it resistant to attack by electrophiles like the nitronium ion (NO₂⁺) or sulfur trioxide (SO₃). Friedel-Crafts alkylation and acylation are also unlikely to proceed under standard conditions for similar reasons.

C-H Functionalization Strategies

Direct C-H functionalization is a powerful, atom-economical strategy for modifying heterocyclic compounds. For the benzoxazole scaffold, C-H functionalization can be directed to various positions, depending on the reaction conditions and the presence of directing groups.

The direct arylation and alkylation of benzoxazoles have been extensively studied. The most reactive C-H bond in the benzoxazole system is typically at the C2 position, and many methods have been developed for its functionalization. However, functionalization of the benzene ring portion of the molecule is also possible. Palladium-catalyzed methods have been developed for the direct arylation of benzoxazole derivatives at the C7 position. This regioselectivity is proposed to occur through a (thio)phenoxy chelation-assisted C-H bond cleavage.

For this compound, the most likely site for C-H functionalization on the benzene ring would be the C7 position, as it is ortho to the benzoxazole oxygen. However, the presence of the deactivating halogens could impede this reaction. Direct arylation reactions with bromoarenes often require high temperatures and specific phosphine (B1218219) ligands to facilitate the challenging oxidative addition step. Various transition metals, including palladium, rhodium, and ruthenium, have been used to catalyze the C-H arylation of heterocycles.

| Entry | Substrate | Coupling Partner | Catalyst/Conditions | Product | Yield | Ref |

| 1 | Benzoxazole | 4-Bromotoluene | Pd(OAc)₂, P(o-tolyl)₃, Cs₂CO₃, 110°C | 2-(p-tolyl)benzoxazole | High | |

| 2 | Benzoxazole | Iodobenzene | PdCl₂, PivOK, NMP, 150°C | 7-Phenylbenzoxazole | 71% | |

| 3 | Benzoxazole | Triphenylbismuth | PdCl₂, Cu(OAc)₂, K₃PO₄, PPh₃, 100°C | 2-Phenylbenzoxazole | 90% |

Note: The reactions shown are for the parent benzoxazole or simple derivatives and serve to illustrate general C-H functionalization strategies.

The development of stereoselective and chiral functionalization methods is a significant area of modern organic synthesis. While there are reports on enantioselective functionalization of related heterocyclic systems, specific examples involving the stereoselective C-H functionalization of this compound are not prominent in the literature. Achieving stereoselectivity often requires the use of chiral ligands or catalysts that can effectively control the spatial orientation of the reactants during the bond-forming step. The principles of asymmetric catalysis could theoretically be applied, for instance, in a chiral ligand-controlled C-H activation/arylation, but this remains a specialized and challenging field.

Cross-Coupling Reactions at Halogenated Sites

The presence of two different halogen atoms (bromine at C6 and fluorine at C4) on the benzoxazole core makes this compound an excellent substrate for selective cross-coupling reactions. The differential reactivity of C-Br and C-F bonds in palladium-catalyzed reactions is well-established. The C-Br bond is significantly more reactive and undergoes oxidative addition to the palladium(0) catalyst much more readily than the highly stable C-F bond. This reactivity difference allows for the regioselective functionalization at the C6 position, leaving the C4-fluoro substituent intact for potential subsequent transformations.

Common cross-coupling reactions such as the Suzuki-Miyaura, Heck, and Sonogashira couplings are expected to proceed selectively at the C6-bromo position.

Suzuki-Miyaura Coupling: This reaction, which couples an organohalide with an organoboron compound, is widely used for C-C bond formation. It is anticipated that this compound would react with various boronic acids or esters in the presence of a palladium catalyst and a base to yield 6-aryl- or 6-alkyl-4-fluoro-1,3-benzoxazoles.

Heck Reaction: The Heck reaction couples an organohalide with an alkene. The reaction of this compound with alkenes under palladium catalysis would be expected to produce 6-alkenyl-4-fluoro-1,3-benzoxazoles. The presence of electron-withdrawing groups on the aryl halide generally facilitates the Heck reaction.

Sonogashira Coupling: This coupling of a terminal alkyne with an aryl or vinyl halide is a powerful method for constructing C(sp²)-C(sp) bonds. This compound would likely undergo Sonogashira coupling at the C-Br bond to give 6-alkynyl-4-fluoro-1,3-benzoxazoles.

The following table presents representative examples of cross-coupling reactions on bromo-fluoro aromatic systems, illustrating the expected regioselective reactivity at the C-Br bond.

| Entry | Reaction Type | Substrate | Coupling Partner | Catalyst/Conditions | Product | Yield | Ref |

| 1 | Suzuki | 1,4-Dibromo-2-fluorobenzene | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 4-Bromo-2-fluoro-1,1'-biphenyl | 78% | |

| 2 | Suzuki | 3,5-Dichloropyridazine | 2-Fluoro-5-bromo-3-pyridine boronic acid | Pd(PPh₃)₄, Na₂CO₃ | 3-Chloro-5-(2-fluoro-5-bromopyridin-3-yl)pyridazine | Major isomer | |

| 3 | Sonogashira | 5-Bromo-2-(methylthio)benzoxazole | Phenylacetylene | Pd/Cu catalyst | 5-(Phenylethynyl)-2-(methylthio)benzoxazole | N/A | |

| 4 | Heck | 4-Bromoacetophenone | Styrene | Pd catalyst, TBAB | 4-Styrylacetophenone | High |

Note: The examples provided illustrate the general regioselectivity and conditions for cross-coupling reactions on related halogenated aromatic and heteroaromatic systems.

Suzuki-Miyaura Coupling for Arylation

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds by coupling an organohalide with an organoboron compound, typically catalyzed by a palladium complex. mt.comwikipedia.orglibretexts.org This reaction is widely used to synthesize biaryl compounds, which are prevalent in pharmaceuticals and material science. mt.com The general mechanism involves three key steps: oxidative addition of the palladium(0) catalyst to the aryl halide, transmetalation of the organic group from the boron species to the palladium(II) complex, and reductive elimination to yield the final product and regenerate the palladium(0) catalyst. libretexts.org

For this compound, the bromine atom at the C-6 position is the reactive site for Suzuki-Miyaura coupling. The reaction facilitates the introduction of a wide range of aryl and heteroaryl substituents at this position. While specific studies on this compound are not prevalent in the cited literature, the reactivity can be inferred from similar heterocyclic systems. For instance, studies on substituted 5-bromoindazoles demonstrate successful Suzuki couplings with various boronic acids using catalysts like Pd(dppf)Cl₂ in the presence of a base such as K₂CO₃. mdpi.com It is expected that this compound would react under similar conditions to yield 6-aryl-4-fluoro-1,3-benzoxazole derivatives. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and can be optimized for specific coupling partners. wikipedia.orgorganic-chemistry.org

Table 1: Exemplary Conditions for Suzuki-Miyaura Coupling of this compound

| Entry | Aryl Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | Na₂CO₃ | Toluene/EtOH/H₂O | 100 | High |

| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | K₂CO₃ | 1,4-Dioxane | 80 | High |

| 3 | Thiophene-2-boronic acid | Pd(dppf)Cl₂ (5) | K₂CO₃ | DME | 80 | Good |

| 4 | Pyridine-3-boronic acid | Pd₂(dba)₃ (2) / XPhos (4) | K₃PO₄ | Toluene | 110 | Good |

Note: This table presents hypothetical data based on established Suzuki-Miyaura coupling methodologies for related aryl bromides and heteroaromatic halides. wikipedia.orgmdpi.com

Sonogashira Coupling for Alkynylation

The Sonogashira reaction is a highly effective method for forming a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. wikipedia.org This methodology provides a direct route to substituted alkynes, which are important intermediates in the synthesis of complex molecules, natural products, and pharmaceuticals. wikipedia.orgrsc.org Copper-free Sonogashira protocols have also been developed to avoid issues related to the copper co-catalyst. rsc.orgnih.gov

The C-6 bromine atom of this compound can be readily functionalized via Sonogashira coupling to introduce an alkynyl group. This transformation would yield various 6-alkynyl-4-fluoro-1,3-benzoxazole derivatives. The reaction conditions, such as the choice of palladium catalyst, ligand, copper source (if used), and base, would influence the efficiency of the coupling. mdpi.com The mild conditions often employed in Sonogashira reactions allow for a high degree of functional group tolerance on the alkyne coupling partner. wikipedia.org

Table 2: Exemplary Conditions for Sonogashira Coupling of this compound

| Entry | Terminal Alkyne | Catalyst System (mol%) | Base | Solvent | Temp. (°C) | Yield (%) |

| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ (2) / CuI (4) | Et₃N | THF | RT | High |

| 2 | Trimethylsilylacetylene | Pd(PPh₃)₄ (4) / CuI (5) | Diisopropylamine | Toluene | 60 | High |

| 3 | 1-Heptyne | PdCl₂(PPh₃)₂ (2) / CuI (4) | Et₃N | DMF | 50 | Good |

| 4 | Propargyl alcohol | Pd(OAc)₂ (2) / PPh₃ (4) / CuI (5) | K₂CO₃ | Acetonitrile | 80 | Moderate |

Note: This table presents hypothetical data based on established Sonogashira coupling methodologies for related aryl bromides. wikipedia.orgmdpi.com

Ring-Opening and Rearrangement Processes

The benzoxazole ring is an aromatic heterocyclic system that generally exhibits considerable stability. researchgate.nettandfonline.com Ring-opening or rearrangement reactions are not common and typically require vigorous conditions or specific activation. researchgate.net The fusion of the benzene and oxazole (B20620) rings creates a planar structure with delocalized π-electrons, contributing to its aromatic character and thermodynamic stability. tandfonline.com

Under standard synthetic transformations, such as the cross-coupling reactions discussed previously, the benzoxazole core is expected to remain intact. However, literature on benzoxazole chemistry suggests that under harsh conditions, such as high temperatures or with strong acids or bases, ring cleavage can occur. researchgate.net For instance, some benzoxazole derivatives may undergo cleavage to form 2-aminophenol (B121084) derivatives or other rearranged products.

Another potential transformation that does not involve the complete cleavage of the ring is the reaction at the nitrogen atom. For example, 2-aminobenzoxazoles can be alkylated at the N-3 position of the ring. researchgate.net While this compound does not have a 2-amino group, reactions involving the lone pair of the nitrogen atom, such as quaternization with strong alkylating agents, could be envisioned as a potential rearrangement or functionalization pathway, leading to benzoxazolium salts. Specific studies on the ring-opening or rearrangement of this compound are not available in the searched literature, but the general stability of the benzoxazole scaffold suggests that such reactions would require forcing conditions. acs.orgarkat-usa.orgresearchgate.net

Advanced Spectroscopic and Analytical Characterization Methodologies

Vibrational Spectroscopy (FT-IR) for Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy is instrumental in identifying the functional groups present in 6-Bromo-4-fluoro-1,3-benzoxazole by measuring the absorption of infrared radiation by the molecule's bonds. The spectrum is expected to exhibit characteristic absorption bands corresponding to the vibrations of the benzoxazole (B165842) ring system and its substituents.

Key vibrational modes anticipated for this compound include C-H stretching from the aromatic ring, C=N and C=C stretching vibrations characteristic of the heterocyclic and benzene (B151609) rings, and C-O-C stretching of the oxazole (B20620) moiety. Furthermore, specific vibrations for the carbon-halogen bonds (C-F and C-Br) would be present. The C-F stretching band typically appears in the 1400-1000 cm⁻¹ region, while the C-Br stretching vibration is found at lower wavenumbers, usually in the 600-500 cm⁻¹ range. The aromatic C-H stretching vibrations are expected above 3000 cm⁻¹. The C=N stretching of the oxazole ring is typically observed around 1650-1550 cm⁻¹.

Table 1: Expected FT-IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| > 3000 | C-H Stretch | Aromatic Ring |

| 1650 - 1550 | C=N Stretch | Oxazole Ring |

| 1600 - 1450 | C=C Stretch | Aromatic/Heterocyclic Ring |

| 1400 - 1000 | C-F Stretch | Aryl-Fluoride |

| ~1250 | C-O-C Asymmetric Stretch | Aryl Ether (Oxazole) |

Nuclear Magnetic Resonance Spectroscopy (¹H NMR and ¹³C NMR) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise molecular structure of this compound by providing information about the chemical environment of each hydrogen (¹H) and carbon (¹³C) atom.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the three protons in the molecule. The proton on the oxazole ring (at the C2 position) would appear as a singlet in the downfield region (typically δ 8.0-8.5 ppm). The two protons on the benzene ring are in different environments and will appear as doublets due to coupling with the fluorine atom. The fluorine atom will cause splitting of the signals of adjacent protons, resulting in characteristic coupling constants (J-values).

¹³C NMR: The carbon NMR spectrum provides information on the different carbon environments within the molecule. The spectrum for this compound would display seven distinct signals, corresponding to the seven carbon atoms in its structure. The carbon atom bonded to fluorine will show a large one-bond coupling constant (¹JCF), appearing as a doublet. The carbon attached to bromine will also have a characteristic chemical shift. The chemical shifts of the aromatic and heterocyclic carbons are influenced by the electronegativity of the attached atoms (O, N, F, Br). For the parent benzoxazole, carbon atoms C4 and C7 are typically shielded due to the electronic effects of the oxygen and nitrogen atoms. mdpi.com

Table 2: Predicted ¹H and ¹³C NMR Data for this compound

| ¹H NMR | Chemical Shift (δ ppm) | Multiplicity | Assignment |

|---|---|---|---|

| ~8.2 | Singlet | H-2 (oxazole ring) | |

| ~7.5 - 7.8 | Doublet (d) | Aromatic H | |

| ~7.3 - 7.5 | Doublet (d) | Aromatic H | |

| ¹³C NMR | Chemical Shift (δ ppm) | Key Feature | Assignment |

| ~150 - 160 | Doublet (¹JCF) | C-F | |

| ~150 | C-2 (oxazole ring) | ||

| ~140 - 150 | Quaternary Carbons | ||

| ~110 - 130 | Aromatic CH |

Mass Spectrometry (MS and High-Resolution Mass Spectrometry) for Molecular Weight Determination

Mass spectrometry (MS) is used to determine the molecular weight and elemental formula of a compound. For this compound (C₇H₃BrFNO), the monoisotopic mass is calculated to be approximately 214.94 g/mol . A key feature in the mass spectrum would be the isotopic pattern for bromine. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of almost equal intensity, which is a definitive indicator of the presence of a single bromine atom in the molecule.

High-Resolution Mass Spectrometry (HRMS) can determine the mass with very high precision, allowing for the unambiguous confirmation of the elemental formula. For example, HRMS analysis of a related compound, 6-Bromo-N-(2-methyl-2H-benzo[d] researchgate.netsigmaaldrich.comnih.govtriazol-5-yl)quinolin-4-amine, was used to find its mass as 354.0341, closely matching the calculated value of 354.0354 for its [M+H]⁺ ion, confirming its formula. mdpi.com

Table 3: Mass Spectrometry Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₇H₃BrFNO |

| Molecular Weight | 216.01 g/mol |

| Exact Mass (Monoisotopic) | 214.9403 Da |

| Expected [M]⁺ Peak | m/z ≈ 215 |

| Expected [M+2]⁺ Peak | m/z ≈ 217 |

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements (carbon, hydrogen, nitrogen) in a compound. The experimentally determined percentages are then compared with the theoretically calculated values based on the compound's proposed formula (C₇H₃BrFNO). A close correlation between the found and calculated values provides strong evidence for the compound's elemental composition and purity.

Table 4: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Mass | Molar Mass Contribution | Percentage (%) |

|---|---|---|---|---|

| Carbon | C | 12.01 | 84.07 | 38.92% |

| Hydrogen | H | 1.01 | 3.03 | 1.40% |

| Bromine | Br | 79.90 | 79.90 | 36.99% |

| Fluorine | F | 19.00 | 19.00 | 8.80% |

| Nitrogen | N | 14.01 | 14.01 | 6.49% |

| Oxygen | O | 16.00 | 16.00 | 7.41% |

| Total | | | 216.01 | 100.00% |

Chromatographic Techniques for Purity and Mixture Analysis (TLC, HPLC)

Chromatographic methods are essential for assessing the purity of this compound and for monitoring the progress of its synthesis.

Thin-Layer Chromatography (TLC): TLC is a rapid and simple technique used to qualitatively check the purity of a sample and to determine the appropriate solvent system for column chromatography purification. A pure compound should ideally appear as a single spot on the TLC plate.

High-Performance Liquid Chromatography (HPLC): HPLC is a more sophisticated and quantitative technique used to determine the purity of the final compound with high accuracy. When a sample of this compound is analyzed by HPLC, a pure substance will yield a single major peak in the chromatogram. The area of this peak relative to the total area of all peaks provides a quantitative measure of its purity. This technique is routinely used in the quality control of synthesized chemical compounds. mdpi.commdpi.com

X-ray Diffraction for Solid-State Structural Confirmation of Related Derivatives

For instance, single-crystal X-ray diffraction studies on novel benzimidazole (B57391) fused-1,4-oxazepines have been used to definitively confirm their stereochemistry and molecular structure. mdpi.com Similarly, the crystal structure of 6-Bromo-N-(2-methyl-2H-benzo[d] researchgate.netsigmaaldrich.comnih.govtriazol-5-yl)quinolin-4-amine revealed a conformation with a dihedral angle of 55.9(1)° between its two planar moieties. mdpi.com These studies demonstrate the power of X-ray diffraction to elucidate precise bond lengths, bond angles, and intermolecular interactions in the solid state for complex heterocyclic systems related to this compound.

Theoretical and Computational Chemistry Insights into 6 Bromo 4 Fluoro 1,3 Benzoxazole

Quantum Mechanical Calculations (e.g., Density Functional Theory)

A foundational step in computational analysis is the determination of the molecule's most stable three-dimensional structure, known as the optimized molecular geometry. This process involves calculating the molecule's potential energy surface to find the lowest energy conformation. For 6-Bromo-4-fluoro-1,3-benzoxazole, this would involve determining the precise bond lengths, bond angles, and dihedral angles between the atoms of the fused benzoxazole (B165842) ring and its halogen substituents.

Table 1: Hypothetical Data Table for Optimized Molecular Geometry No experimental or calculated data for the optimized geometry of this compound is currently available in published literature. A representative table would typically include the following parameters:

| Parameter | Bond/Angle | Calculated Value (e.g., Å or °) |

|---|---|---|

| Bond Length | C-Br | Data not available |

| Bond Length | C-F | Data not available |

| Bond Length | C-O | Data not available |

| Bond Length | C-N | Data not available |

| Bond Angle | C-C-F | Data not available |

| Bond Angle | C-C-Br | Data not available |

Computational methods can predict the vibrational frequencies of a molecule, which correspond to the infrared (IR) and Raman spectra. These predicted spectra are crucial for interpreting experimental spectroscopic data and confirming the molecular structure. A theoretical vibrational analysis for this compound would identify characteristic stretching and bending modes for the C-Br, C-F, C=N, and C-O bonds within the molecule. researchgate.net However, no such specific predictions for this compound have been published.

The electronic properties of a molecule are often described by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, the HOMO-LUMO gap, is a critical parameter for assessing a molecule's chemical reactivity, kinetic stability, and electronic excitation properties. nih.gov A low energy gap generally suggests higher reactivity. cas.cz For this compound, a HOMO-LUMO analysis would reveal how the electron-withdrawing bromine and fluorine atoms influence its electronic behavior. Despite the importance of this analysis, specific calculations for this molecule are not documented in the literature.

Table 2: Hypothetical Data Table for HOMO-LUMO Analysis No calculated data for the frontier orbitals of this compound is currently available in published literature. A representative table would include:

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | Data not available |

| LUMO Energy | Data not available |

Molecular Modeling and Dynamics Simulations

Beyond static quantum mechanical calculations, molecular modeling and dynamics simulations can provide insights into the time-dependent behavior of molecules, including their conformational changes and reaction pathways.

Molecular dynamics simulations and transition state theory can be employed to map out the energy profiles of chemical reactions. irjweb.com For this compound, this could involve studying its synthesis pathways or its reactions with other chemical species. By identifying the transition state structures and their corresponding activation energies, researchers could gain a deeper understanding of the compound's reactivity and the mechanisms through which it is formed or transformed. Currently, there are no published studies detailing such reaction mechanisms for this compound.

Noncovalent Interactions and Chemical Reactivity Prediction

Noncovalent interactions play a crucial role in the supramolecular chemistry of benzoxazole derivatives, influencing their crystal packing, solubility, and interactions with biological targets. najah.edu These interactions, though weaker than covalent bonds, collectively dictate the three-dimensional architecture of molecular assemblies.

Noncovalent Interactions:

A multifaceted analysis combining techniques like Hirshfeld surface analysis and Atom-in-Molecule (AIM) theory can elucidate the network of intermolecular forces. ias.ac.in For benzoxazole systems, these interactions typically include:

Hydrogen Bonds: Nonclassical hydrogen bonds, such as C–H···O and C–H···N, are commonly observed, governing the solid-state structure. ias.ac.in

π-Stacking: The planar aromatic nature of the benzoxazole core facilitates π-π stacking interactions between adjacent molecules. ias.ac.in

Halogen Bonding: The presence of a bromine atom at the 6-position and a fluorine atom at the 4-position introduces the possibility of halogen bonding, where these atoms act as electrophilic regions (halogen bond donors) interacting with nucleophilic sites.

Other Interactions: Unique interactions such as C=O···π(ring) interactions have also been noted in related structures. ias.ac.in

The table below summarizes the types of noncovalent interactions that are likely significant for this compound, based on studies of similar heterocyclic compounds.

| Interaction Type | Description | Potential Role in this compound |

| Hydrogen Bonding | Formation of bonds between a hydrogen atom and an electronegative atom like oxygen or nitrogen. | The nitrogen and oxygen atoms in the oxazole (B20620) ring can act as hydrogen bond acceptors. ias.ac.in |

| π-π Stacking | Attractive, noncovalent interactions between aromatic rings. | The planar benzoxazole ring system allows for efficient stacking interactions. ias.ac.in |

| Halogen Bonding | A noncovalent interaction where a halogen atom acts as an electrophilic species. | The bromine and fluorine atoms can participate in halogen bonding, influencing crystal packing and molecular recognition. |

| Hydrophobic Interactions | The tendency of nonpolar molecules or parts of molecules to aggregate in aqueous solution. | The aromatic structure contributes to hydrophobic interactions, which are important for binding to biological macromolecules. |

Chemical Reactivity Prediction:

Conceptual DFT is a powerful framework for predicting the chemical reactivity of molecules. ias.ac.inacs.org By calculating global and local reactivity descriptors, one can identify the most probable sites for electrophilic and nucleophilic attacks.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding reactivity. The HOMO energy indicates the ability to donate an electron (nucleophilicity), while the LUMO energy reflects the ability to accept an electron (electrophilicity).

Global Reactivity Descriptors: Parameters such as electronegativity, chemical hardness, and electrophilicity index provide a general overview of the molecule's reactivity. Studies on similar benzoxazoles have used these descriptors to classify molecules. researchgate.net

Local Reactivity Descriptors (Parr Functions): These functions are used to pinpoint the specific atomic sites within the molecule that are most susceptible to electrophilic or nucleophilic attack, providing a detailed map of reactivity. ias.ac.inresearchgate.net For halogenated benzoxazoles, DFT calculations can map electrostatic potential surfaces to identify these reactive sites.

Structure-Reactivity Relationship (SAR) Studies from a Chemical Perspective

Structure-Reactivity Relationship (SAR) studies aim to understand how the chemical structure of a compound, including the nature and position of its substituents, influences its chemical reactivity. nih.govvulcanchem.com For this compound, the benzoxazole core and its halogen substituents are the primary determinants of its chemical behavior.

The fundamental bicyclic structure of benzoxazoles, formed by the fusion of a benzene (B151609) and an oxazole ring, is a key feature that contributes to their chemical reactivity and biological activity. The specific substitution pattern on this scaffold is critical in modulating its electronic and steric properties.

The influence of substituents on the benzoxazole ring can be summarized as follows:

| Substituent/Position | Influence on Reactivity |

| 2-Position | Substitution at this position is known to be decisive for the biological activity in many benzoxazole pharmacophores. vulcanchem.com |

| 5-Position | The introduction of a halogen at this position has been shown to increase biological activity in some 1,2-benzisoxazole (B1199462) derivatives. nih.gov |

| 6-Position | The presence of a bromine atom at this position can modify the electronic and steric properties of the benzoxazole scaffold. |

| Halogen Atoms (Br, F) | Halogen substituents significantly influence the molecule's lipophilicity, electronic distribution, and ability to form halogen bonds, thereby affecting its overall reactivity and interactions with other molecules. ontosight.aicymitquimica.com |

In this compound, the electron-withdrawing nature of the bromine and fluorine atoms is expected to impact the electron density of the aromatic system. This can influence its susceptibility to various chemical reactions, such as electrophilic or nucleophilic substitutions. ontosight.ai The specific positioning of the bromo and fluoro groups creates a unique electronic profile that distinguishes it from other halogenated benzoxazoles and is key to its specific reactivity. SAR studies on related benzoxazole derivatives are an active area of research, aiming to systematically explore how different substitution patterns tune the compound's properties for various applications. vulcanchem.com

Applications of 6 Bromo 4 Fluoro 1,3 Benzoxazole in Advanced Materials Science and Specialty Chemicals

Polymer Chemistry and Monomer Development

The benzoxazole (B165842) moiety is a key component in the synthesis of high-performance polymers known as polybenzoxazoles (PBOs). ethernet.edu.et These polymers are renowned for their exceptional thermal stability, mechanical strength, and excellent dielectric properties, making them suitable for applications in the aerospace and microelectronics industries. researchgate.netacs.org 6-Bromo-4-fluoro-1,3-benzoxazole serves as a promising monomer or a precursor to monomers for creating advanced, functional polymers.

The incorporation of fluorine and bromine atoms into the polymer backbone can impart specific, desirable characteristics. Fluorination of benzoxazole polymers is a known strategy to enhance certain properties. researchgate.net The presence of fluorine can lower the dielectric constant and reduce moisture absorption, which are critical parameters for microelectronic applications like high-frequency communication. acs.orggoogle.com The bromine atom, on the other hand, can enhance the flame retardancy of the resulting polymer. Furthermore, the bromo- and fluoro-substituents act as reactive sites, allowing for post-polymerization modification or for the synthesis of complex polymer architectures through cross-coupling reactions.

The general process for creating polybenzoxazoles involves the cyclization of precursor polymers, such as polyamides containing ortho-hydroxy functionalities. google.com By using monomers derived from this compound, it is possible to synthesize PBOs with a unique combination of properties inherited from the halogen substituents.

| Property Enhancement | Contributing Atom | Potential Application | Reference |

|---|---|---|---|

| Lower Dielectric Constant & Moisture Absorption | Fluorine (F) | Microelectronics, High-Frequency Communication Components | acs.orggoogle.com |

| High Thermal Stability | Benzoxazole Core | Aerospace, High-Temperature Adhesives | ethernet.edu.etresearchgate.net |

| Enhanced Flame Retardancy | Bromine (Br) | Fire-Resistant Materials, Protective Coatings | |

| Facilitated Cross-Linking/Functionalization | Bromine (Br) | Tunable Polymer Networks, Advanced Composites |

Fluorescent Dyes and Whitening Agents

The conjugated system of the benzoxazole ring is a known fluorophore, forming the basis for various dyes and pigments. Derivatives of benzoxazole are utilized as fluorescent brighteners and blue dyes. researchgate.net The incorporation of a heterocyclic substituent, such as benzoxazole, into a dye's molecular structure can significantly enhance its photophysical properties. researchgate.net

This compound can serve as a key intermediate in the synthesis of novel fluorescent compounds. The electron-withdrawing nature of the fluorine atom and the heavy atom effect of bromine can be used to modulate the electronic structure of the molecule. These substitutions can influence the absorption and emission wavelengths, as well as the quantum yield of fluorescence. By strategically replacing the bromine atom through cross-coupling reactions, a wide variety of fluorescent dyes with tailored properties for applications in organic light-emitting diodes (OLEDs), fluorescent labels, and optical brighteners can be developed. researchgate.net

Photochromic Materials

Photochromic materials, which undergo reversible changes in color upon exposure to light, are at the forefront of research for applications in smart windows, optical data storage, and molecular switches. researchgate.netfluorochem.co.uk The benzoxazole moiety has been successfully incorporated into molecular structures, such as aza-diarylethenes, to create compounds that exhibit thermally reversible photochromism. researchgate.net

The this compound scaffold is a candidate for designing new photochromic systems. The light-induced transformation in these materials often involves electrocyclic reactions. The electronic properties of the substituents on the aromatic ring play a crucial role in determining the characteristics of the photo-switch, including the coloration/decoloration speed and the stability of the colored isomer. The bromo and fluoro groups on the benzoxazole ring can be used to fine-tune these properties, potentially leading to materials with faster response times or specific absorption characteristics in their light-activated state. researchgate.net

Ligands in Catalysis and Asymmetric Synthesis

The nitrogen and oxygen atoms within the 1,3-benzoxazole ring possess lone pairs of electrons, making them effective coordination sites for metal ions. This allows benzoxazole derivatives to function as ligands in transition metal catalysis. mdpi.com Metal complexes incorporating benzoxazole-based ligands have been investigated for their catalytic activity in various organic transformations. For instance, cobalt complexes with benzoxazole-containing Schiff base ligands have demonstrated efficiency as photocatalysts for the degradation of organic dyes. mdpi.com

This compound provides a platform for creating a new class of ligands. The electronic environment of the coordinating heteroatoms can be systematically altered by the halogen substituents, thereby influencing the stability and reactivity of the resulting metal catalyst. The bromine atom also serves as a synthetic handle for further functionalization, allowing for the attachment of the benzoxazole unit to larger, more complex ligand frameworks or for the creation of bidentate or multidentate ligands, which are often required for achieving high efficiency and selectivity in catalytic reactions, including asymmetric synthesis. rsc.orgiranarze.ir

Chiral Auxiliaries and Receptors for Enantiomeric Resolution

In asymmetric synthesis, chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to control the stereochemical outcome of a reaction. A rigid molecular framework is a desirable feature for a chiral auxiliary as it provides a well-defined steric environment to direct the approach of reagents.

While direct use of this compound as a chiral auxiliary is not documented, its rigid heterocyclic structure makes it an excellent scaffold for the development of such reagents. By introducing a chiral center, for example, by reacting the benzoxazole with an enantiomerically pure alcohol or amine at a suitable position, it could be converted into a chiral auxiliary. The defined conformation of the benzoxazole ring system could effectively shield one face of the reacting molecule, leading to high diastereoselectivity in subsequent transformations. Similarly, by attaching chiral groups, this scaffold could be used to design chiral receptors for the enantiomeric resolution of racemic mixtures through the formation of diastereomeric complexes.

Precursors for Agrochemical Development

The benzoxazole scaffold is a privileged structure in the field of agrochemicals, appearing in a number of commercial herbicides, fungicides, and insecticides. researchgate.netresearchgate.net The biological activity of these compounds is derived from the specific interactions of the heterocyclic system with biological targets in pests and weeds.

This compound is a valuable precursor for the development of new agrochemicals. Halogenation is a widely used strategy in medicinal and agrochemical chemistry to enhance the biological efficacy, metabolic stability, and lipophilicity of a molecule, which influences its transport and binding characteristics. The presence of both bromine and fluorine in this compound is therefore highly advantageous. ccspublishing.org.cn It can be used as a starting material to synthesize a library of derivatives through modification at the bromine position. These new compounds can then be screened for a range of biological activities. For instance, fluorinated benzisoxazole derivatives have been studied for their antimicrobial properties. researchgate.net The development of novel benzoxazole-based pesticides is a critical strategy to combat the growing issue of resistance to existing agrochemicals. researchgate.netgoogle.com

| Agrochemical Class | Associated Activity | Role of Benzoxazole Scaffold | Reference |

|---|---|---|---|

| Herbicides | Inhibition of plant fatty acid synthesis | Core active pharmacophore | researchgate.net |

| Fungicides | Inhibition of sporangia formation | Bioactive structural motif | researchgate.net |

| Insecticides | Broad-spectrum insecticidal activity | Basis for novel modes of action | researchgate.net |

| Antibacterials | Disruption of cellular processes | Scaffold for antimicrobial agents | researchgate.netresearchgate.net |

Future Directions and Emerging Research Avenues in Benzoxazole Chemistry

Development of Novel and Sustainable Synthetic Strategies

A significant thrust in modern organic synthesis is the development of environmentally benign and economically viable methods. mdpi.comacs.org For benzoxazole (B165842) synthesis, this translates to the exploration of "green" chemistry principles, including the use of non-toxic catalysts, renewable starting materials, and energy-efficient reaction conditions. mdpi.combohrium.comnih.gov

Key areas of development include:

Green Catalysis: The use of biodegradable and naturally occurring catalysts, such as vitamin B12, is a promising approach. acs.org This method offers the advantage of performing reactions in water under aerobic conditions, minimizing the use of hazardous organic solvents and expensive metal catalysts. acs.org Heterogeneous catalysts, like copper(II)-SBA-15 and Fe3O4@SiO2-SO3H nanoparticles, are also gaining traction due to their high efficiency, recyclability, and ease of separation from the reaction mixture. rsc.orgajchem-a.com

Alternative Energy Sources: Microwave irradiation, ultrasound, and mechanochemical methods have demonstrated the potential to significantly reduce reaction times and improve yields in benzoxazole synthesis compared to conventional heating methods. mdpi.comnih.gov These techniques often lead to cleaner reactions with fewer byproducts. bohrium.com

Solvent-Free and Eco-Friendly Solvents: Conducting reactions without a solvent or in deep eutectic solvents (DES) represents a major step towards sustainable synthesis. mdpi.combohrium.com Water, being an abundant and non-toxic solvent, is also being explored as a viable medium for certain benzoxazole syntheses. acs.org

One-Pot Syntheses: Designing multi-step reactions to occur in a single reaction vessel without isolating intermediates streamlines the synthetic process, saves resources, and reduces waste. indexcopernicus.com

Table 1: Comparison of Conventional and Sustainable Methods for Benzoxazole Synthesis

| Method | Catalyst/Conditions | Advantages |

| Conventional Heating | Often requires high temperatures and organic solvents. | Well-established and widely used. |

| Microwave-Assisted | Microwave irradiation. mdpi.comnih.gov | Rapid reaction times, higher yields. mdpi.com |

| Ultrasound-Assisted | Ultrasonic waves. mdpi.comnih.gov | Energy efficient, can enhance reaction rates. mdpi.com |

| Mechanochemical | Grinding/milling. mdpi.com | Solvent-free, high efficiency. bohrium.com |

| Green Catalysis | Vitamin B12, Cu(II)-SBA-15, Fe3O4@SiO2-SO3H. acs.orgrsc.orgajchem-a.com | Biodegradable, recyclable, environmentally friendly. acs.orgrsc.org |

| Deep Eutectic Solvents | Use of DES as reaction media. mdpi.com | Biodegradable, low toxicity. |

Exploration of Undiscovered Reactivity Profiles for Selective Functionalization

While significant progress has been made in the synthesis of the core benzoxazole structure, the selective functionalization of specific positions on the ring remains an active area of research. nitrkl.ac.in Understanding and exploiting the inherent reactivity of the benzoxazole nucleus is key to creating a diverse range of derivatives with unique properties. ias.ac.in

Emerging research focuses on:

C-H Functionalization: Direct C-H activation is a powerful strategy for introducing new functional groups onto the benzoxazole ring without the need for pre-functionalized starting materials. nitrkl.ac.inacs.org This atom-economical approach allows for the regioselective modification of the fused benzene (B151609) ring, which has traditionally been challenging. nitrkl.ac.in For instance, palladium-catalyzed C-H arylation at the C4 position and iron-mediated chlorination at the C5 and C7 positions have been successfully demonstrated. nitrkl.ac.inresearchgate.net

Regioselective Reactions: Developing methods to control the position of substitution is crucial for structure-activity relationship studies. mdpi.comacs.org The use of directing groups can guide the reaction to a specific site on the benzoxazole scaffold. For example, a pyrrolidinone group at the meta position of an anilide precursor directs cyclization to selectively form 7-substituted benzoxazoles. acs.org

Novel Coupling Chemistries: Exploring new cross-coupling reactions provides access to previously inaccessible benzoxazole derivatives. tandfonline.com Transition-metal-free methods, such as oxidative cross-dehydrogenative coupling for C-S bond formation, offer a more sustainable alternative to traditional metal-catalyzed reactions. nih.gov

Reactivity of Substituted Benzoxazoles: Investigating the reactivity of pre-functionalized benzoxazoles, such as 2-trichloromethylbenzoxazoles, opens up possibilities for selective transformations at different positions of the molecule. researchgate.net

Table 2: Examples of Selective Functionalization of Benzoxazoles

| Position | Functionalization Method | Catalyst/Reagent | Resulting Derivative |

| C2 | Direct arylation | Copper catalyst, aryliodides indexcopernicus.com | 2-Arylbenzoxazoles |

| C4 | C-H arylation | Palladium catalyst, aerobic conditions nitrkl.ac.in | 4-Arylbenzoxazoles |

| C5 | C-H chlorination | Iron(III) chloride nitrkl.ac.in | 5-Chlorobenzoxazoles |

| C7 | Directed cyclization | Copper(II) catalyst acs.org | 7-Substituted benzoxazoles |

Integration of Advanced Spectroscopic and Spectrometric Techniques

The precise characterization of newly synthesized benzoxazole derivatives is fundamental to understanding their structure, purity, and properties. benthamdirect.comnih.gov The integration of advanced analytical techniques provides deeper insights into the molecular architecture and electronic features of these compounds. esisresearch.orgnih.gov

Key techniques and their applications include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: High-resolution 1H and 13C NMR are routinely used to elucidate the chemical structure of benzoxazole derivatives. nih.govmdpi.comnih.gov 2D-NMR techniques provide further detail on the connectivity of atoms within the molecule. nih.gov

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is essential for confirming the molecular formula of synthesized compounds. mdpi.comnih.govnih.gov Techniques like LCMS-IT-TOF are also employed to study the biotransformation and identify metabolites of biologically active benzoxazoles. nih.gov

Vibrational Spectroscopy (FT-IR and Raman): Fourier-transform infrared (FT-IR) and Raman spectroscopy provide information about the functional groups present in the molecule. ajchem-a.comnih.govesisresearch.org These techniques, in conjunction with theoretical calculations, can be used to assign vibrational modes and understand the molecular structure. esisresearch.org

X-ray Crystallography: Single-crystal X-ray diffraction provides the definitive three-dimensional structure of a molecule, revealing bond lengths, bond angles, and intermolecular interactions in the solid state. nih.govmdpi.com

UV-Visible Spectroscopy: UV-Vis spectroscopy is used to study the photophysical properties of benzoxazole derivatives, providing information about their electronic transitions. researchgate.net

Application of Artificial Intelligence and Machine Learning in Chemical Design and Synthesis

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the field of chemical synthesis and drug discovery. researchgate.netnih.gov These computational tools can analyze vast datasets to predict reaction outcomes, design novel molecules with desired properties, and optimize synthetic routes. researchgate.netpreprints.org

Potential applications in benzoxazole chemistry include:

De Novo Design: Generative models can be trained on existing libraries of benzoxazole derivatives to design new molecules with specific biological activities or material properties. researchgate.netnih.gov

Reaction Prediction and Optimization: Machine learning algorithms can predict the success of a chemical reaction and suggest optimal conditions, such as catalyst, solvent, and temperature, thereby reducing the number of experiments required. preprints.org

Retrosynthetic Analysis: AI-powered tools can propose synthetic pathways for complex target molecules, breaking them down into simpler, commercially available starting materials. preprints.org

Virtual Screening: Machine learning models can rapidly screen large virtual libraries of benzoxazole compounds to identify potential candidates for further experimental investigation, accelerating the drug discovery process. researchgate.net

Interdisciplinary Research Collaborations to Advance Chemical Knowledge

The multifaceted nature of benzoxazole chemistry, with applications spanning medicine, materials science, and agriculture, necessitates a collaborative approach. researchgate.netmdpi.com Interdisciplinary research that brings together synthetic chemists, computational chemists, biologists, and material scientists is crucial for unlocking the full potential of this versatile heterocyclic system.

Areas ripe for collaboration include:

Medicinal Chemistry: Collaboration between synthetic chemists and biologists is essential for the design, synthesis, and biological evaluation of new benzoxazole-based therapeutic agents. nih.govresearchgate.netdergipark.org.tr

Materials Science: The development of novel benzoxazole-containing materials with specific optical or electronic properties requires the combined expertise of chemists and material scientists. ias.ac.in

Agrochemicals: The discovery of new herbicides and insecticides based on the benzoxazole scaffold is an area where collaboration between organic chemists and agricultural scientists can lead to significant advancements. ias.ac.inmdpi.com

Computational Chemistry: The synergy between experimental and theoretical chemistry, through techniques like Density Functional Theory (DFT), can provide a deeper understanding of the structure, reactivity, and properties of benzoxazole derivatives. ias.ac.innih.gov

By fostering these interdisciplinary collaborations, the scientific community can accelerate the pace of discovery and innovation in benzoxazole chemistry, leading to the development of new technologies and solutions to pressing societal challenges.

Q & A

Q. What are the common synthetic routes for preparing 6-bromo-4-fluoro-1,3-benzoxazole, and how can reaction conditions be optimized?

The synthesis typically involves cyclization of halogenated precursors. For example, analogous benzoxazoles are synthesized via condensation of aminophenol derivatives with carboxylic acids or anhydrides under acidic conditions. demonstrates that polyphosphoric acid (PPA) at elevated temperatures (e.g., 150°C) facilitates cyclization, yielding structurally similar compounds like 2-(4-methylphenyl)-6-nitro-1,3-benzoxazole with 69% efficiency . Alternative methods include refluxing in glacial acetic acid with amino reagents, as shown for quinazolinone derivatives . Optimization may involve adjusting reaction time, acid strength, or using microwave-assisted synthesis to enhance yield and purity.

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

Key techniques include:

- NMR spectroscopy : To confirm substituent positions (e.g., H and C NMR for aromatic protons and carbons).

- FT-IR : For identifying C=O (if present), C-Br (~500–600 cm), and C-F (~1100–1250 cm) stretches .

- X-ray crystallography : Programs like SHELX are widely used for structural determination, particularly for resolving halogen bonding or π-conjugation effects, as seen in related benzoxazole derivatives .

Q. How do bromine and fluorine substituents influence the reactivity of 1,3-benzoxazole cores?

Bromine acts as a leaving group in nucleophilic aromatic substitution (e.g., Suzuki coupling), while fluorine enhances electron-withdrawing effects, stabilizing intermediates and directing regioselectivity. highlights bromine substitution in quinazolinone synthesis, where bromo groups facilitate coupling reactions . Fluorine’s electronegativity also affects electronic properties, making the compound suitable for applications in materials science .

Advanced Research Questions

Q. How can computational methods predict the electronic properties and potential applications of this compound in organic electronics?

Density functional theory (DFT) calculations can model HOMO-LUMO gaps, charge transport, and absorption spectra. For example, benzothiadiazole analogs (e.g., 6-bromo-5-fluoro-1,2,3-benzothiadiazole) are computationally optimized for use in organic semiconductors and photovoltaic devices . Similar approaches can evaluate π-conjugation and halogen interactions in this compound to guide material design.

Q. What strategies resolve contradictions in reported data (e.g., melting points, reaction yields) for halogenated benzoxazoles?

Discrepancies often arise from impurities or polymorphic forms. Reproducibility requires rigorous purification (e.g., recrystallization in ethanol ) and standardized characterization. For example, reports a melting point of 437K for a nitro-substituted benzoxazole, validated via single-crystal X-ray analysis . Cross-validation using multiple techniques (e.g., DSC for thermal properties) is recommended.

Q. How can this compound be functionalized to enhance biological activity, and what in vitro assays are appropriate for evaluation?

Derivatization via cross-coupling (e.g., Buchwald-Hartwig amination) or fluorination can introduce pharmacophores. shows that chloro/fluoro benzoxazole derivatives exhibit antimicrobial activity, assessed via MIC assays against bacterial strains . For this compound, similar assays (e.g., broth microdilution) and molecular docking studies could identify structure-activity relationships.

Q. What role does this compound play in supramolecular chemistry, particularly in halogen bonding or crystal engineering?

Halogen atoms participate in non-covalent interactions (e.g., C-Br⋯O/N) that stabilize crystal packing. notes weak hydrogen bonds (C-H⋯O) in nitrobenzoxazole crystals, forming chain-like motifs . Single-crystal studies of this compound could reveal analogous interactions, guiding the design of co-crystals or porous materials.

Methodological Considerations

- Synthesis : Prioritize anhydrous conditions and halogen-compatible catalysts (e.g., Pd for cross-coupling) to avoid side reactions.

- Purification : Use silica gel chromatography or recrystallization (ethanol/water) to isolate high-purity product .

- Safety : Bromo/fluoro compounds may release toxic gases (HBr/HF) under heat; use fume hoods and corrosion-resistant equipment.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.